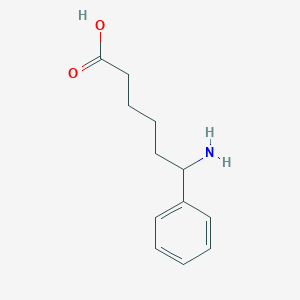
6-Amino-6-phenylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-6-phenylhexanoic acid: is an organic compound with the molecular formula C12H17NO2. It is a derivative of hexanoic acid, featuring an amino group and a phenyl group attached to the hexanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-6-phenylhexanoic acid typically involves the reaction of hexanoic acid derivatives with phenyl and amino groups. One common method is the reductive amination of 6-oxo-6-phenylhexanoic acid using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-6-phenylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used under acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 6-Amino-6-phenylhexanoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 6-Amino-6-phenylhexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group can engage in hydrophobic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
- 2-Amino-6-phenylhexanoic acid
- 6-Phenylhexanoic acid
- Aminocaproic acid (6-aminohexanoic acid)
Comparison: 6-Amino-6-phenylhexanoic acid is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties. Compared to aminocaproic acid, it has enhanced hydrophobic interactions due to the phenyl group, potentially leading to different biological activities and applications .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
6-amino-6-phenylhexanoic acid |
InChI |
InChI=1S/C12H17NO2/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,13H2,(H,14,15) |
InChI Key |
UINZQZCZNDPKGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methoxy-4-methylpentan-2-yl)amino]-N,N-dimethylacetamide](/img/structure/B13269372.png)

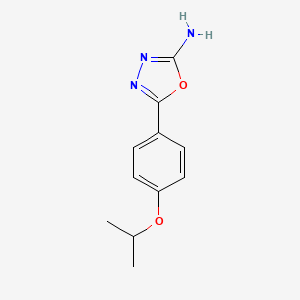
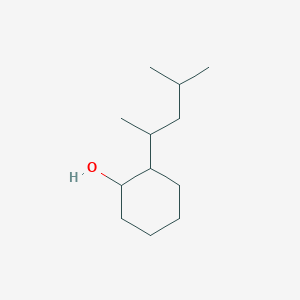

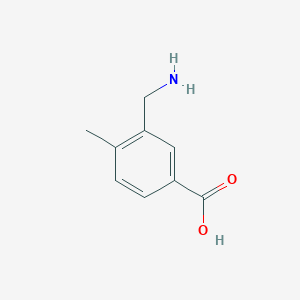
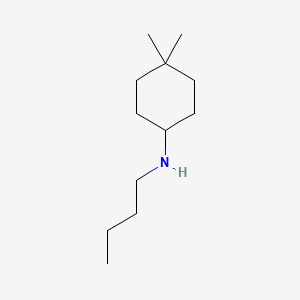
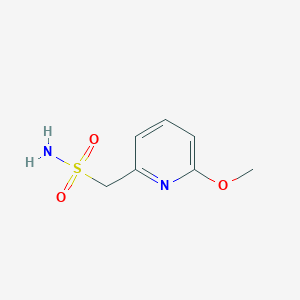
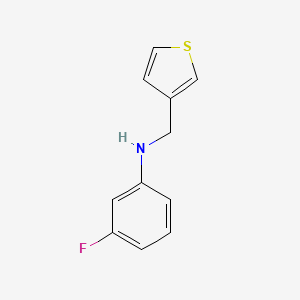
![6-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid](/img/structure/B13269422.png)
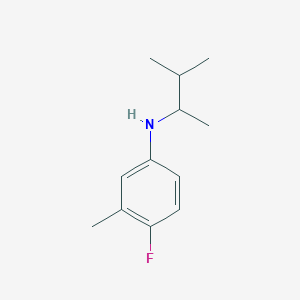
amine](/img/structure/B13269428.png)

![7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13269448.png)
